7-(Difluoromethyl)isoquinoline-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H7F2NO2 |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
7-(difluoromethyl)isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)7-2-1-6-3-4-14-9(11(15)16)8(6)5-7/h1-5,10H,(H,15,16) |
InChI Key |
HHGGBVILLVMRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of isoquinoline derivatives with difluoromethylating agents. The process typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation via the Hunsdiecker–Borodin mechanism. This reaction replaces the -COOH group with halogens (Cl/Br/I) using silver carboxylate intermediates :
Mechanism
-
Formation of silver carboxylate:
-
Reaction with halogen ():
-
Homolytic cleavage to release :
-
Radical recombination:
Key Data
| Substrate | Halogen Source | Yield (%) | Product |
|---|---|---|---|
| 7-(Difluoromethyl)isoquinoline-1-carboxylate | 68–72 | 1-Bromo-7-(difluoromethyl)isoquinoline | |
| Same | 55–60 | 1-Iodo-7-(difluoromethyl)isoquinoline |
This method is critical for synthesizing halogenated derivatives used in cross-coupling reactions .
Nucleophilic Substitution at Difluoromethyl Group
The electron-withdrawing difluoromethyl group activates the isoquinoline ring for nucleophilic substitution.
Reaction with Amines
| Conditions | Nucleophile | Position | Yield (%) | Product Application |
|---|---|---|---|---|
| DMF, 80°C, 12 h | Piperidine | C-3 | 85 | Bioactive intermediate |
| THF, −78°C, 2 h | Benzylamine | C-5 | 78 | Anticancer agent precursor |
Mechanistic Insight
The reaction proceeds via an aromatic mechanism, facilitated by fluoride leaving groups. Kinetic studies show first-order dependence on nucleophile concentration .
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
Esterification
| Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| None | Toluene | 92 | |
| DCC/DMAP | DCM | 88 |
Amidation
| Amine | Coupling Agent | Product Bioactivity | Yield (%) |
|---|---|---|---|
| 4-Aminophenol | EDC/HOBt | Microglial anti-inflammatory | 76 |
| 2-Methoxyethylamine | HATU | Kinase inhibition | 81 |
Cycloaddition Reactions
The isoquinoline core participates in [4+2] cycloadditions:
With Ethylene
| Conditions | Dienophile | Product | Application |
|---|---|---|---|
| 150°C, 24 h | Ethylene | Tetrahydroisoquinoline derivative | Neuroactive compound |
With Acetylenes
A cobalt-catalyzed reaction with 4-octyne forms dihydroisoquinolines (yield: 59%) , demonstrating utility in constructing polycyclic frameworks.
Radical-Induced Functionalization
The difluoromethyl group stabilizes adjacent radicals, enabling unique transformations:
Trifluoromethylation
| Reagent | Conditions | Position | Yield (%) |
|---|---|---|---|
| HF/DMPU, 0°C, 6 h | C-2 | 32 |
This method is valuable for introducing fluorinated groups in drug discovery .
Metal-Catalyzed Cross-Couplings
Derivatives from decarboxylation serve as substrates in:
-
Suzuki couplings : Pd(PPh)/KCO in dioxane (yields: 70–85%)
-
Buchwald–Hartwig aminations : XPhos Pd G3 catalyst (yields: 65–78%)
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
| Derivative | IC (µM) | Target Pathway |
|---|---|---|
| 1-Carboxamide | 22.84 (NO) | MAPK/NF-κB inhibition |
| 1-Ethyl ester | 39.13 (IL-6) | Cytokine suppression |
Scientific Research Applications
7-(Difluoromethyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 7-(Difluoromethyl)isoquinoline-1-carboxylic acid with key analogs:
Key Observations:
- Chlorinated indole derivatives exhibit even higher logP due to chlorine’s hydrophobicity .
- Electronic Effects: The -CF$_2$H group is electron-withdrawing, which may stabilize the carboxylic acid moiety (position 1) and influence binding interactions with target proteins . In contrast, hydroxyl and methoxy groups in the tetrahydroisoquinoline analog increase polarity, favoring solubility but limiting blood-brain barrier penetration .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes the difluoromethyl group advantageous over methyl or chloro substituents, which are prone to CYP450-mediated degradation .
Biological Activity
7-(Difluoromethyl)isoquinoline-1-carboxylic acid is a compound that belongs to the isoquinoline family, which is known for its diverse pharmacological properties. Isoquinolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of difluoromethyl groups into isoquinoline derivatives has been shown to enhance their biological activity and selectivity.
Chemical Structure
The molecular structure of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid features a difluoromethyl group attached to the isoquinoline ring system, which contributes to its unique biological properties. The presence of this functional group influences the compound's interaction with biological targets.
Biological Activities
The biological activities of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be categorized into several key areas:
1. Anticancer Activity
Isoquinoline derivatives, including those with difluoromethyl substitutions, have demonstrated significant anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that certain isoquinoline derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| HSR1101 | MCF-7 | 16.1 |
| HSR1102 | HepG2 | <30 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated microglial cells. The compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values ranging from 20 to 40 µM . This suggests its potential use in treating inflammatory diseases.
| Cytokine | IC50 (µM) |
|---|---|
| TNF-α | <30 |
| IL-6 | 20-40 |
3. Antimicrobial Activity
Isoquinoline derivatives have also been explored for their antimicrobial activity. Studies indicate that compounds containing the difluoromethyl group can exhibit potent activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Studies
Several case studies highlight the effectiveness of difluoromethylated isoquinolines in preclinical models:
- Study on MCF-7 Cells : A derivative of 7-(Difluoromethyl)isoquinoline was tested for its cytotoxic effects on MCF-7 cells, showing an IC50 value of 16.1 µM, indicating strong anticancer activity .
- Inflammation Model : In a model of neuroinflammation using BV2 microglial cells, the compound significantly reduced LPS-induced inflammation markers, demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(difluoromethyl)isoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorinated isoquinoline derivatives typically involves cyclization of substituted precursors, halogenation, and carboxylation. For example, describes a two-step method for related quinolonecarboxylic acids, using acid addition salts and Michael acceptors. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of chiral amines) can improve diastereomeric separation and reduce racemization. Catalytic fluorination with difluoromethylating agents (e.g., Selectfluor®) may also enhance regioselectivity .
- Key Data :
Q. How do structural modifications (e.g., fluorine position, carboxyl group orientation) affect the compound’s reactivity and bioactivity?
- Methodological Answer : Fluorine substitution at the 7-position enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies of analogs () show that moving the carboxyl group from the 1- to 5-position reduces activity against bacterial DNA gyrase by 30–50%, while difluoromethyl groups improve membrane permeability. Computational docking (e.g., AutoDock Vina) can predict steric and electronic effects of substituents .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?
- Methodological Answer : Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., topoisomerase II) using purified proteins .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing 7-(difluoromethyl)isoquinoline-1-carboxylic acid be resolved?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) enables enantiomeric control. highlights diastereomer separation using preparative HPLC with chiral columns (e.g., Chiralpak® IA). X-ray crystallography of intermediates confirms absolute configuration, while circular dichroism (CD) monitors optical purity .
Q. What analytical strategies are effective in identifying and quantifying synthesis by-products?
- Methodological Answer :
- HPLC-MS : Detects desfluoro (Impurity B) and ethylenediamine (Impurity C) derivatives ( ).
- TLC vs. UPLC : TLC (silica gel GF254) provides rapid screening, while UPLC-PDA (e.g., Acquity BEH C18) achieves <0.1% quantification limits.
- NMR (¹H/¹⁹F) : Distinguishes regioisomers via coupling patterns (e.g., J~50 Hz for vicinal fluorines) .
Q. How do structural analogs of 7-(difluoromethyl)isoquinoline-1-carboxylic acid compare in biological activity?
- Methodological Answer : A SAR (Structure-Activity Relationship) table from illustrates key trends:
| Analog | Modification | Bioactivity (vs. Parent) |
|---|---|---|
| 8-Fluoro-5-carboxylic acid | Carboxyl shift | 50% ↓ in enzyme inhibition |
| 7-Fluoro-5-carboxylic acid | Fluorine position | 20% ↑ in cytotoxicity |
| 6-Bromo-2-carboxylic acid | Bromine substitution | Alters ROS generation |
- Advanced QSAR models (e.g., CoMFA) can correlate substituent parameters (Hammett σ, LogP) with activity .
Q. What computational tools are suitable for studying protein-ligand interactions involving this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like c-Met kinase. Free-energy perturbation (FEP) calculations predict affinity changes upon fluorine substitution. notes the importance of H-bonding with Arg1086 and π-stacking with Tyr1230 in kinase inhibition .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enzymatic inhibition values across studies?
- Methodological Answer :
Standardize Assay Conditions : Variations in buffer pH, ATP concentration, or enzyme source (e.g., recombinant vs. native) can alter IC₅₀.
Cross-Validate with Orthogonal Methods : Compare fluorometric assays with SPR (Surface Plasmon Resonance) for binding kinetics.
Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., studies omitting Mg²⁺ cofactors) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
